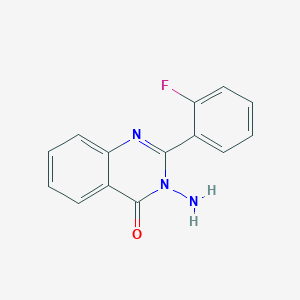

3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C14H10FN3O |

|---|---|

Molecular Weight |

255.25 g/mol |

IUPAC Name |

3-amino-2-(2-fluorophenyl)quinazolin-4-one |

InChI |

InChI=1S/C14H10FN3O/c15-11-7-3-1-5-9(11)13-17-12-8-4-2-6-10(12)14(19)18(13)16/h1-8H,16H2 |

InChI Key |

FVJQGAPUHMRVGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3F)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one, a heterocyclic compound belonging to the quinazolinone class. The quinazolin-4(3H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, a detailed synthesis protocol, characterization data, and an exploration of its potential therapeutic applications based on structure-activity relationships within its chemical class.

Molecular Structure and Physicochemical Properties

3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one is a derivative of quinazolinone characterized by two key substitutions that are critical to its chemical behavior and biological activity. A phenyl group is attached at the 2-position, and an amino group is present at the 3-position. The fluorine atom on the phenyl ring introduces unique electronic properties that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.

The structure incorporates a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl group), which are crucial for potential interactions with biological targets.[3] The fluorine substitution is known to often enhance metabolic stability and binding affinity.[4]

Caption: 3D structure of the title compound.

Physicochemical Data Summary

The following table summarizes the key computed and expected properties of the molecule. Direct experimental data for this specific compound is not widely published; therefore, some values are based on closely related analogs, such as the 4-fluoro isomer.[5]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀FN₃O | [5] |

| Molecular Weight | 255.25 g/mol | [5] |

| Appearance | Expected to be a solid | |

| Melting Point | Estimated 150-180 °C | Based on analogs[6][7] |

| Solubility | Likely soluble in DMSO, DMF | [8] |

| LogP (calculated) | ~2.5 - 3.0 | Predicted |

Synthesis and Characterization

The synthesis of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one can be efficiently achieved through a well-established two-step synthetic route, analogous to the preparation of similar 2-aryl-3-amino-quinazolinones.[7][9] The process begins with the formation of a benzoxazinone intermediate, followed by cyclization with hydrazine hydrate.

Synthetic Workflow

Caption: Synthetic pathway for the target compound.

Experimental Protocol

Step 1: Synthesis of 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one

-

To a solution of anthranilic acid (1 equivalent) in pyridine (10 volumes) in a round-bottom flask, add 2-fluorobenzoyl chloride (1.1 equivalents) dropwise at 0-5 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the crude 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one.[7] The product can be recrystallized from ethanol if necessary.

Step 2: Synthesis of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one

-

Suspend the synthesized 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one (1 equivalent) in absolute ethanol (15 volumes) in a round-bottom flask.

-

Add hydrazine hydrate (3 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The causality for using excess hydrazine hydrate is to ensure the complete conversion of the benzoxazinone intermediate and to drive the reaction to completion. The reflux condition provides the necessary activation energy for the ring-opening and subsequent cyclization.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid product, wash with cold ethanol, and dry to obtain 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one.[7][9]

Spectroscopic Characterization

The structural confirmation of the final compound relies on a combination of spectroscopic methods. Below are the expected characteristic signals based on data from closely related analogs.[7][10]

| Technique | Expected Data |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.2-7.4 (m, 8H, Ar-H), 5.5 (s, 2H, NH₂) |

| ¹³C-NMR (100 MHz, DMSO-d₆) | δ (ppm): 161.5 (C=O), 160.0 (d, J=245 Hz, C-F), 155.0-120.0 (Ar-C) |

| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretch, NH₂), 1675 (C=O stretch, amide), 1615 (C=N stretch), 1470 (C=C aromatic) |

| Mass Spec (ESI-MS) | m/z: 256.09 [M+H]⁺ |

Potential Biological Activities and Therapeutic Applications

The quinazolinone scaffold is a cornerstone in the development of various therapeutic agents, with derivatives exhibiting a wide range of pharmacological activities including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects.[2][11][12]

Anticonvulsant Potential

A primary area of interest for fluorinated quinazolinones is their potential as anticonvulsant agents.[4] Structure-activity relationship studies have shown that substitutions on the phenyl ring at position 2 and the presence of an amino or substituted amino group at position 3 are crucial for activity.[13] The mechanism for some quinazolinone-based anticonvulsants is believed to involve the modulation of GABA-A receptors, similar to benzodiazepines.[3]

Experimental Evaluation: The anticonvulsant activity of this compound could be evaluated using standard animal models:

-

Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that prevent seizure spread.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model helps identify agents that can raise the seizure threshold.[14]

Anticancer and Cytotoxic Activity

Numerous 2,3-disubstituted quinazolinones have demonstrated significant anticancer properties.[15][16] The proposed mechanisms are often related to the inhibition of key enzymes or proteins involved in cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[15]

-

Kinase Inhibition: The quinazoline core is present in several FDA-approved kinase inhibitors. It is plausible that 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one could exhibit inhibitory activity against kinases such as VEGFR-2, which is crucial for tumor angiogenesis.[17]

Caption: Potential mechanism via VEGFR-2 pathway inhibition.

Conclusion and Future Directions

3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one represents a promising chemical entity with significant potential for development as a therapeutic agent, particularly in the fields of neurology and oncology. Its synthesis is straightforward, allowing for the generation of analogs for extensive structure-activity relationship studies.

Future research should focus on the definitive synthesis and purification of this compound, followed by thorough in vitro and in vivo pharmacological evaluation to confirm its predicted biological activities. Elucidating its precise mechanism of action will be crucial for its potential advancement as a drug candidate.

References

- New fluorinated quinazolinone derivatives as anticonvulsant agents. (URL not provided)

-

Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. PMC. [Link]

-

Anti-convulsant potential of quinazolinones. RSC Publishing. [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

-

Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PMC. [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

-

Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. Journal of Molecular Structure. [Link]

-

Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H) - PubMed. PubMed. [Link]

-

Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). Journal of Al-Nahrain University. [Link]

-

3-amino-2-methylquinazolin-4(3H)-one - PubChem. PubChem. [Link]

- Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. (URL not provided)

-

Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI. [Link]

- Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H)-one. (URL not provided)

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

-

Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. ResearchGate. [Link]

-

Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. [Link]

-

Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. ResearchGate. [Link]

-

Recent advances in the biological activity of quinazoline. ResearchGate. [Link]

-

Synthesis of intermediate 3-amino-2-methyl quinozolin-4(3H)-one. ResearchGate. [Link]

-

Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. E-Journal UIN Malang. [Link]

-

Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of NovelQuinazolinone Derivatives. ResearchGate. [Link]

-

Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. Der Pharma Chemica. [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC. [Link]

-

Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-AMINO-2-PHENYL-4(3H)-QUINAZOLINONE | 1904-60-5 [chemicalbook.com]

- 7. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mediresonline.org [mediresonline.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-convulsant potential of quinazolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Therapeutic Profiling of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one

The following technical guide provides an in-depth analysis of the therapeutic targets, mechanism of action, and synthesis of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one . This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary: The Privileged Scaffold

The compound 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one (hereafter referred to as 3-A-2-FQ ) represents a "privileged scaffold" in drug discovery—a molecular framework capable of binding to multiple, distinct biological targets depending on its conformational adaptations and derivatization.

While structurally related to the sedative-hypnotic Methaqualone, the introduction of the 3-amino group and the 2-fluorophenyl moiety shifts its pharmacological profile significantly. Current research validates this core as a dual-potential agent:

-

CNS Modulation: Acting as an allosteric modulator of GABA_A receptors (Anticonvulsant activity).[1]

-

Oncology: Serving as an ATP-competitive inhibitor of Tyrosine Kinases (EGFR/VEGFR) , particularly when the 3-amino group is derivatized into Schiff bases.

Chemical Architecture & Pharmacophore Analysis[1][2]

The biological activity of 3-A-2-FQ is dictated by three critical structural features:

| Structural Feature | Pharmacological Function |

| Quinazolin-4(3H)-one Core | Acts as a bioisostere for the purine ring (adenine), allowing it to fit into the ATP-binding pockets of kinase enzymes. |

| 2-(2-Fluorophenyl) Group | The fluorine atom at the ortho position enhances lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism at the phenyl ring (blocking CYP450 attack). It also influences the torsion angle of the phenyl ring relative to the quinazoline plane, critical for fitting into the hydrophobic pocket of GABA receptors. |

| 3-Amino (-NH2) Group | A versatile handle. In its free form, it acts as a hydrogen bond donor/acceptor in the CNS. In synthetic chemistry, it is the nucleophilic site for generating hydrazones/Schiff bases to extend the scaffold for high-affinity kinase inhibition. |

Primary Therapeutic Target: CNS & Anticonvulsant Activity

Target Identification: GABA_A Receptor Complex

The 2,3-disubstituted quinazolinone core is a validated pharmacophore for the benzodiazepine binding site (or proximal allosteric sites) on the GABA_A receptor .

-

Mechanism of Action: 3-A-2-FQ acts as a positive allosteric modulator (PAM). By binding to the interface of the

and -

The Fluorine Effect: The ortho-fluorine substitution mimics the steric bulk of the methyl group in Methaqualone but alters the electronic landscape, often improving blood-brain barrier (BBB) permeability due to the high electronegativity of fluorine reducing the basicity of the system.

Validated Efficacy Data (Comparative)

Based on SAR studies of 2-phenyl-3-amino-quinazolinones:

| Compound Class | Target | Activity (scPTZ Model) | Neurotoxicity (Rotarod) |

| Methaqualone | GABA_A (Allosteric) | High (Sedative) | High |

| 3-A-2-FQ (Core) | GABA_A / AMPA | Moderate to High (Anticonvulsant) | Low |

| Schiff Base Derivatives | GABA_A | High (Extended duration) | Low |

Secondary Therapeutic Target: Oncology (Kinase Inhibition)

Target Identification: EGFR (Epidermal Growth Factor Receptor)

While the free amine (3-A-2-FQ) shows moderate kinase inhibitory activity, it is the primary precursor for Schiff base derivatives that exhibit potent EGFR tyrosine kinase inhibition .

-

Binding Mechanism: The quinazolinone core mimics the adenine moiety of ATP. It lodges itself into the hinge region of the kinase domain.

-

Key Interaction: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with residues (e.g., Met793 in EGFR) within the ATP-binding pocket. The 2-fluorophenyl group occupies the hydrophobic pocket usually reserved for the sugar-phosphate tail of ATP.

Pathway Visualization: Dual Mechanism of Action

The following diagram illustrates the bifurcation of therapeutic effects based on the specific binding environment.

Figure 1: Dual therapeutic pathways of the 3-A-2-FQ scaffold targeting GABAergic systems (CNS) and Tyrosine Kinases (Oncology).

Experimental Protocol: Synthesis & Validation

To study this compound, high purity is required. The following protocol utilizes the Benzoxazinone Route , which is the industry standard for ensuring the correct regiochemistry of the 3-amino substitution.

Reagents Required[3][4][5][6][7][8][9]

-

Anthranilic acid (2-Aminobenzoic acid)

-

2-Fluorobenzoyl chloride

-

Pyridine (Solvent/Base)

-

Hydrazine Hydrate (99%)

-

Ethanol (Absolute)

Step-by-Step Methodology

Phase 1: Formation of the Benzoxazinone Intermediate

-

Dissolution: Dissolve 0.01 mol of Anthranilic acid in 30 mL of dry pyridine.

-

Acylation: Add 0.01 mol of 2-Fluorobenzoyl chloride dropwise at 0°C–5°C with constant stirring.

-

Cyclization: After addition, stir at room temperature for 1 hour. Then, reflux the mixture for 2 hours.

-

Mechanism:[2] The acid chloride acylates the amine, followed by intramolecular cyclization to form 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one .

-

-

Isolation: Pour the reaction mixture into crushed ice/HCl water. The solid precipitate (Benzoxazinone) is filtered, washed with water, and dried.

Phase 2: Ring Transformation to 3-Amino-Quinazolinone

-

Substitution: Dissolve the Benzoxazinone intermediate (0.01 mol) in 30 mL of absolute ethanol.

-

Hydrazinolysis: Add Hydrazine Hydrate (0.02 mol, excess) to the solution.

-

Reflux: Reflux the mixture for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

-

Observation: The reaction is complete when the benzoxazinone spot disappears.

-

-

Crystallization: Cool the mixture. The target compound, 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one , will crystallize.

-

Purification: Recrystallize from ethanol to achieve analytical purity (M.P. typically >200°C).

Synthesis Workflow Diagram

Figure 2: Synthetic route via the benzoxazinone intermediate to ensure regio-specificity.

References

-

El-Azab, A. S., et al. (2010).[3] "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study." European Journal of Medicinal Chemistry.

-

Ugale, V. G., et al. (2016).[4] "Structural Exploration of Quinazolin-4(3H)-ones as Anticonvulsants: Rational Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies." Archiv der Pharmazie.

-

Zayed, M. F., et al. (2017). "Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor." Molecules.

-

Al-Omary, F. A., et al. (2023).[2] "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities." International Journal of Molecular Sciences.

-

Mishra, N., et al. (2019). "4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery." Molecules.

Sources

- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 2. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural Exploration of Quinazolin-4(3H)-ones as Anticonvulsants: Rational Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one, a quinazolinone derivative of significant interest in medicinal chemistry and drug development. Quinazolinones are a class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance and insights into the experimental causality.

Introduction

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of a 3-amino group and a substituted phenyl ring at the 2-position can significantly modulate the pharmacological profile of the molecule. This protocol details a reliable and efficient two-step synthesis of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one, commencing from readily available starting materials.

The synthetic strategy involves an initial acylation of anthranilic acid to form a benzoxazinone intermediate, followed by a cyclocondensation with hydrazine hydrate to yield the target 3-amino-quinazolinone. This approach is widely adopted for the synthesis of this class of compounds due to its efficiency and versatility.[1][2]

Synthetic Workflow Overview

The synthesis of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one is accomplished through a two-step process, as illustrated in the workflow diagram below. The first step is the formation of the intermediate, 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one, followed by its conversion to the final product.

Caption: Synthetic workflow for 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one.

Materials and Reagents

The following table provides a comprehensive list of the necessary materials and reagents for this synthesis, along with their key properties.

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 118-92-3 | White to off-white crystalline solid |

| 2-Fluorobenzoyl Chloride | C₇H₄ClFO | 158.56 | 393-52-2 | Colorless to light yellow liquid |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Colorless liquid, strong odor, used as a base |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 | Colorless fuming liquid, corrosive |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Colorless liquid, used as a solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | White crystalline powder, used for neutralization |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Colorless liquid, used as a solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Colorless liquid, used for extraction and chromatography |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Colorless liquid, used for chromatography |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one.

Step 1: Synthesis of 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one (Intermediate)

This step involves the N-acylation of anthranilic acid with 2-fluorobenzoyl chloride, followed by a dehydrative cyclization to form the benzoxazinone ring. Pyridine acts as a base to neutralize the hydrogen chloride gas produced during the reaction.[2][3]

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (0.1 mol, 13.71 g) in anhydrous pyridine (60 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 2-fluorobenzoyl chloride (0.11 mol, 17.44 g, 1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

-

Upon completion of the reaction, pour the mixture into 200 mL of ice-cold water with vigorous stirring.

-

A solid precipitate of 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one will form.

-

Filter the solid using a Büchner funnel and wash it thoroughly with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by washing with cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven at 60-70 °C.

-

The crude product can be recrystallized from ethanol to obtain a purified crystalline solid.

Step 2: Synthesis of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one

The second step involves the reaction of the synthesized benzoxazinone intermediate with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group of the lactone ring, leading to ring opening and subsequent cyclization to form the desired 3-amino-quinazolinone.[1][2][4]

Procedure:

-

In a 250 mL round-bottom flask, suspend the dried 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one (0.05 mol) in ethanol (100 mL).

-

To this suspension, add hydrazine hydrate (0.1 mol, 5.01 g, 2 equivalents) dropwise with stirring at room temperature.

-

After the addition, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the solid product and wash it with a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one.

Reaction Mechanism

The underlying chemical transformations in this synthesis are well-established. The following diagram illustrates the plausible reaction mechanism for the formation of the final product.

Caption: Plausible reaction mechanism for the synthesis.

Characterization

The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

-

Melting Point: To determine the melting point of the synthesized compounds, which is a key physical property.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules (e.g., C=O, N-H, C-F).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the compounds.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

Troubleshooting and Safety Precautions

Troubleshooting:

-

Low yield in Step 1: Ensure that anhydrous conditions are maintained, as 2-fluorobenzoyl chloride is sensitive to moisture. The purity of the starting materials is also crucial.

-

Incomplete reaction in Step 2: The reaction time for the cyclization with hydrazine hydrate may need to be extended. Monitoring by TLC is essential to ensure the complete consumption of the benzoxazinone intermediate.

-

Purification challenges: If the product is difficult to crystallize, column chromatography using silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) can be employed for purification.

Safety Precautions:

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

2-Fluorobenzoyl chloride is corrosive and lachrymatory; handle with care.

-

Hydrazine hydrate is toxic and corrosive; avoid inhalation and skin contact.

-

Pyridine is flammable and has a strong, unpleasant odor; handle in a fume hood.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

References

- Synthesis of novel 2-phenyl-3-substituted amino quinazolin-4(3H)-ones. International Journal of Novel Research and Development.

- One-pot synthesis and antimicrobial activities of some 2-aryl/alkyl, 3-aminoqninazolin-4(3H)-ones.

- Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-... Ingenta Connect.

- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H).

- Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)

- Technical Support Center: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one. Benchchem.

- Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh).

- Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI.

- Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)

- An efficient one pot synthesis of 2-amino quinazolin-4(3H). Aurigene Pharmaceutical Services.

- Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine.

- Chemistry of 4H-3,1-Benzoxazin-4-ones.

- Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar.

- One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PMC.

- Benzoxazinone synthesis. Organic Chemistry Portal.

-

Synthesis of 2-phenyl-4H-benzo[d][1][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository.

- Some reactions of 2-(-chlorophenyl)-4H-1, 3 -benzoxazin-4-one and 2 - Pakistan Science Abstracts.

- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC.

- Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

One-Pot Synthesis of Fluorinated Quinazolinones: A Detailed Guide for Medicinal Chemists

Introduction: The Strategic Value of Fluorine in Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into the quinazolinone framework can significantly enhance its pharmacological profile. Fluorination can modulate key drug-like properties including metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6] The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, influencing drug-receptor interactions, while the C-F bond's strength often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[6]

This technical guide provides an in-depth exploration of one-pot reaction conditions for the efficient synthesis of fluorinated quinazolinones, a class of compounds of high interest in modern drug discovery.[3] We will delve into the mechanistic rationale behind various synthetic strategies, present detailed experimental protocols, and offer practical insights for researchers in the field.

Synthetic Strategies for One-Pot Fluorinated Quinazolinone Synthesis

The convergence and atom economy offered by one-pot reactions make them highly attractive for constructing complex molecular architectures like fluorinated quinazolinones.[7] These reactions, where multiple transformations occur in a single reaction vessel, streamline the synthetic process, reduce waste, and can improve overall yields by minimizing the isolation of intermediates. Several robust one-pot methodologies have emerged, which can be broadly categorized based on the key bond-forming events and starting materials.

Strategy 1: Multi-Component Reactions (MCRs) Involving Fluorinated Building Blocks

Multi-component reactions (MCRs) are a cornerstone of one-pot synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials.[7] A common and effective approach for synthesizing 2,3-disubstituted quinazolinones involves the condensation of an anthranilic acid derivative, an amine, and an orthoester.[8] To introduce fluorine, either the anthranilic acid or the amine can be pre-functionalized with the desired fluorine-containing substituent.

A notable example is the solvent- and catalyst-free MCR of isatoic anhydride, a primary amine, and an orthoester, which can be performed under classical heating or microwave irradiation to afford 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields.[8] By employing a fluorinated aniline or a fluorinated isatoic anhydride, this method provides a direct route to fluorinated quinazolinones.

Diagram 1: General Workflow for Multi-Component Synthesis

Caption: Multi-component reaction for fluorinated quinazolinone synthesis.

Strategy 2: Tandem Annulation and Cross-Dehydrogenative Coupling (CDC) Reactions

Tandem reactions, where a sequence of intramolecular and intermolecular reactions occurs in one pot, offer an elegant approach to quinazolinone synthesis.[9] Cross-dehydrogenative coupling (CDC) reactions are particularly powerful, enabling the formation of C-N bonds directly from C-H and N-H bonds, thus avoiding the need for pre-functionalized starting materials.[10][11]

For instance, iron-catalyzed CDC between anthranilamides and methyl arenes (like toluene derivatives) provides a direct route to 2-aryl quinazolinones.[10][11] The use of a fluorinated toluene derivative in this reaction would directly yield a quinazolinone with a fluorinated aryl group at the 2-position. This method is advantageous due to its use of an inexpensive and environmentally benign iron catalyst.[10]

Diagram 2: Conceptual Flow of CDC Reaction

Caption: Iron-catalyzed cross-dehydrogenative coupling (CDC) approach.

Strategy 3: One-Pot Synthesis Utilizing Trifluoroacetic Acid (TFA) as a CF3 Source

A highly practical and innovative one-pot method involves the use of trifluoroacetic acid (TFA) as an inexpensive and readily available source of the trifluoromethyl group.[12][13] This sequential cascade method allows for the synthesis of 2-trifluoromethylquinazolin-4(3H)-ones from anthranilic acids, amines, and TFA.[12][13] The reaction is typically promoted by a coupling and dehydrating agent like propylphosphonic anhydride (T3P).[12]

This approach is particularly valuable for its scalability and the synthetic versatility of the resulting 2-trifluoromethylated quinazolinones, which can be further derivatized.[12][13]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted Fluorinated Quinazolinones

This protocol is adapted from a general procedure for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.[8]

Materials:

-

Fluorinated isatoic anhydride (e.g., 5-fluoro-isatoic anhydride) (1.0 mmol)

-

Primary amine (e.g., aniline) (1.0 mmol)

-

Triethyl orthoformate (1.2 mmol)

-

Microwave reactor vials

Procedure:

-

In a 10 mL microwave reactor vial, combine the fluorinated isatoic anhydride (1.0 mmol), primary amine (1.0 mmol), and triethyl orthoformate (1.2 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 140 °C for 20-30 minutes.

-

After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.

-

Add water to the reaction mixture and filter the resulting precipitate.

-

Recrystallize the crude product from ethanol to obtain the pure fluorinated quinazolinone.

| Reactant | Molar Equiv. | Amount (for 1 mmol scale) |

| Fluorinated Isatoic Anhydride | 1.0 | Varies based on MW |

| Primary Amine | 1.0 | Varies based on MW |

| Triethyl Orthoformate | 1.2 | ~0.18 mL |

Table 1: Reagent quantities for Protocol 1.

Protocol 2: One-Pot Synthesis of 2-Trifluoromethylquinazolin-4(3H)-ones using TFA

This protocol is based on the method developed for the synthesis of 2-trifluoromethylquinazolin-4(3H)-ones using TFA as the CF3 source.[12][13]

Materials:

-

Anthranilic acid (1.0 mmol)

-

Trifluoroacetic acid (TFA) (1.5 mmol)

-

Propylphosphonic anhydride (T3P) (50% solution in ethyl acetate, 2.0 mmol)

-

Primary amine (e.g., benzylamine) (1.2 mmol)

-

Pyridine (as solvent)

Procedure:

-

To a solution of anthranilic acid (1.0 mmol) in pyridine, add trifluoroacetic acid (1.5 mmol) and T3P (2.0 mmol) at room temperature.

-

Stir the mixture for 1-2 hours at room temperature.

-

Add the primary amine (1.2 mmol) to the reaction mixture.

-

Heat the reaction to 100 °C and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |

| Anthranilic Acid | 1.0 | ~137 mg |

| Trifluoroacetic Acid | 1.5 | ~0.11 mL |

| T3P (50% in EtOAc) | 2.0 | ~1.27 g |

| Primary Amine | 1.2 | Varies based on MW |

Table 2: Reagent quantities for Protocol 2.

Conclusion and Future Perspectives

The one-pot synthesis of fluorinated quinazolinones represents a highly efficient and practical approach for accessing a class of compounds with significant therapeutic potential. The methodologies outlined in this guide, from multi-component reactions to innovative uses of fluorinating reagents like TFA, provide medicinal chemists with a powerful toolkit for drug discovery and development. Future advancements in this field will likely focus on the development of even more sustainable and atom-economical catalytic systems, including transition-metal-free approaches and biocatalysis, to further expand the chemical space of accessible fluorinated quinazolinone derivatives.[14][15][16] The continued exploration of novel one-pot strategies will undoubtedly accelerate the discovery of new drug candidates based on this versatile heterocyclic scaffold.

References

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. Available at: [Link]

-

Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Publishing. Available at: [Link]

-

One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review - RJPT. Available at: [Link]

-

Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Novel and Efficient One-Pot Tandem Synthesis of 2-Styryl-Substituted 4(3H)-Quinazolinones. Available at: [Link]

-

Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Available at: [Link]

-

One-Pot Tandem Synthesis of 2-Arylquinazolines by a Multicomponent Cyclization Reaction. Available at: [Link]

-

Metal-Free Annulation of 2-Nitrobenzyl Alcohols and Tetrahydroisoquinolines toward the Divergent Synthesis of Quinazolinones and Quinazolinethiones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Metal-free synthesis of N-fused quinazolino-quinazoline-diones as a MALAT1 RNA triple helix intercalator - PMC. Available at: [Link]

-

Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. Available at: [Link]

-

Synthesis of quinazolinones - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC. Available at: [Link]

-

Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air - PMC. Available at: [Link]

-

One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Tandem [4 + 2] annulation approach for the synthesis of quinazolines. - ResearchGate. Available at: [Link]

-

Electrochemical synthesis of quinazolinone via I2-catalyzed tandem oxidation in aqueous solution - PMC. Available at: [Link]

-

(a) General procedure for one pot synthesis of quinazolinone from 2-aminopyridine and 2-uorobenzonitrile (Conditions - ResearchGate. Available at: [Link]

-

One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery - PMC. Available at: [Link]

-

Synthesis of quinazolinones via iron catalyzed cross dehydrogenative coupling (CDC) between N-H and C-H bonds - 장윤경 - 서울대학교 : 논문 - DBpia. Available at: [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. Available at: [Link]

-

(PDF) New fluorinated quinazolinone derivatives as anticonvulsant agents - ResearchGate. Available at: [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Available at: [Link]

-

Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Available at: [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC. Available at: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of quinazolinones via iron catalyzed cross dehydrogenative coupling (CDC) between N-H and C-H bonds - 장윤경 - 서울대학교 : 논문 - DBpia [dbpia.co.kr]

- 12. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Purity of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to achieving high purity, with a specific focus on the critical role of temperature throughout the synthesis and purification process. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical temperature-dependent step in the synthesis of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one that affects its purity?

A1: The most critical temperature-dependent step is the cyclodehydration of the N-acylanthranilamide intermediate to form the quinazolinone ring. This final ring-closing step is often the rate-limiting part of the synthesis and is highly sensitive to temperature. Insufficient temperature can lead to incomplete cyclization, resulting in the acyclic intermediate being a major impurity in your final product. Conversely, excessively high temperatures can promote the formation of degradation byproducts.[1] A gradual increase in reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to find the optimal balance.[1][2]

Q2: How does the temperature during workup and isolation affect the purity of the final product?

A2: Temperature control during workup is crucial to prevent hydrolysis of the quinazolinone ring. Both strongly acidic and basic conditions, especially at elevated temperatures, can lead to ring-opening.[1] It is advisable to maintain a neutral or near-neutral pH during extraction and washing steps.[1] Furthermore, when precipitating the product, for instance by adding ice-cold water, lower temperatures generally favor the formation of smaller, more uniform crystals, which can be easier to purify.[3]

Q3: My final product of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one has a persistent yellow tint. Could this be related to the reaction temperature?

A3: Yes, a yellow tint can be indicative of impurities formed due to excessive heat. High reaction temperatures can lead to the formation of colored byproducts or degradation of the starting materials or the product itself.[4] Consider lowering the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.[4] Additionally, ensure that the product is not exposed to high temperatures for extended periods during drying.

Q4: What is the recommended solvent for recrystallization of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one, and how does temperature play a role?

A4: Ethanol is a commonly used and effective solvent for the recrystallization of quinazolinone derivatives.[3][5] The principle of recrystallization relies on the differential solubility of the compound and its impurities at different temperatures. The goal is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly. The desired compound should crystallize out as the solution cools, while the impurities remain dissolved in the mother liquor. The final cooling temperature can impact the yield; cooling to a lower temperature (e.g., in an ice bath) can increase the yield but may also cause some impurities to precipitate. Therefore, a balance must be struck between purity and yield.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one, with a focus on temperature-related issues.

Issue 1: High Levels of Acyclic Intermediate in the Final Product

Symptoms:

-

A significant spot corresponding to the N-acylanthranilamide intermediate is observed on the TLC plate of the final product.

-

NMR analysis shows signals for the open-chain precursor.

Root Cause Analysis: The cyclodehydration step is incomplete. This is a common issue when the reaction temperature is too low or the reaction time is insufficient.[1] The energy of activation for the ring-closing step has not been overcome.

Troubleshooting Workflow:

A decision tree for troubleshooting incomplete cyclization.

Detailed Remediation Protocol:

-

Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C.[4] Monitor the reaction progress at each new temperature point using TLC or LC-MS until the spot corresponding to the intermediate is no longer visible.[1]

-

Prolong Reaction Time: If increasing the temperature is not desirable due to potential side reactions, extend the reaction time at the current temperature. Continue to monitor the reaction until the starting intermediate is fully consumed.[1]

-

Use of Dehydrating Agents: The cyclization step involves the elimination of a water molecule.[5] In cases where thermal cyclization is sluggish, the addition of a dehydrating agent can facilitate the reaction at a lower temperature.

Issue 2: Presence of Hydrolysis-Related Impurities

Symptoms:

-

TLC analysis shows the presence of anthranilic acid or its derivatives.

-

The mass spectrum of the product indicates the presence of lower molecular weight species corresponding to hydrolysis products.

Root Cause Analysis: The quinazolinone ring is susceptible to hydrolysis under both acidic and basic conditions, a process that is accelerated by heat.[1][4] This can occur during the reaction itself if water is present or during the workup if the pH is not controlled.

Preventative and Corrective Measures:

| Stage | Recommended Action | Scientific Rationale |

| Reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | Minimizes the presence of water, which is a key reactant in the hydrolysis of the quinazolinone ring. |

| Workup | Maintain a neutral or near-neutral pH during extractions and washes. Promptly neutralize any acidic or basic catalysts used in the reaction.[1] | The rate of both acid- and base-catalyzed hydrolysis is minimized at a neutral pH. |

| Purification | Avoid prolonged exposure to high temperatures during recrystallization and drying. | Reduces the thermal stress on the molecule, lowering the likelihood of degradation. |

Issue 3: Low Yield and Purity After Recrystallization

Symptoms:

-

A significant amount of product remains in the mother liquor after cooling.

-

The recrystallized product still shows multiple spots on the TLC plate.

Root Cause Analysis: An improper recrystallization protocol, particularly with respect to temperature control, can lead to poor recovery and inefficient purification.

Optimized Recrystallization Protocol:

-

Solvent Selection: While ethanol is a good starting point, if purity issues persist, consider a solvent screening to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: Heat the chosen solvent to its boiling point and add it portion-wise to the crude product with stirring until the solid just dissolves. Using a minimal amount of hot solvent is key to maximizing recovery.

-

Cooling Rate: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Final Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator for a defined period to maximize the yield of the crystalline product.

-

Washing: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

Visualizing the Recrystallization Process:

Workflow for optimal recrystallization.

By carefully controlling the temperature at each stage of the synthesis and purification of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one, researchers can significantly improve the purity and yield of the final product, ensuring the integrity of their subsequent experiments and drug development efforts.

References

- Technical Support Center: Synthesis of Quinazolinone Derivatives - Benchchem.

- Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis - Benchchem.

- Troubleshooting common side reactions in quinazoline synthesis - Benchchem.

-

Optimization of temperature on the synthesis of quinazolinones. - ResearchGate. Available at: [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation - Taylor & Francis. Available at: [Link]

-

3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H) - PMC. Available at: [Link]

-

Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Available at: [Link]

-

Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. Available at: [Link]

-

Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies - MDPI. Available at: [Link]

-

Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). Available at: [Link]

-

Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives - MDPI. Available at: [Link]

-

Synthesis of quinazolinones - Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC. Available at: [Link]

- Technical Support Center: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one - Benchchem.

-

Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation - E-Journal UIN Malang. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Amino-Quinazolinones: Conventional Heating vs. Microwave Irradiation

This guide provides an in-depth comparative analysis of conventional and microwave-assisted synthetic methodologies for producing 3-amino-quinazolinones. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles, showcase experimental data, and offer insights into the practical advantages and limitations of each technique. Our objective is to equip scientists with the knowledge to select the most effective synthetic strategy for their research goals, emphasizing efficiency, yield, and alignment with green chemistry principles.

The Quinazolinone Scaffold: A Cornerstone in Medicinal Chemistry

Quinazolinones are a class of heterocyclic compounds featuring a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.[1] This "privileged" scaffold is a recurring motif in numerous natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The 3-amino-quinazolinone core, in particular, serves as a versatile synthon, providing a reactive amino group that is a prime target for chemical modification to develop extensive libraries of potential therapeutic agents.[3] Given their importance, the optimization of their synthesis is a critical endeavor in medicinal chemistry.

Principles of Heat Transfer in Chemical Synthesis

The application of heat is fundamental to overcoming the activation energy of many chemical reactions. The method of heat delivery, however, profoundly impacts reaction kinetics, product purity, and overall efficiency.

Conventional Synthesis: The Classical Approach

Conventional synthesis relies on traditional heat transfer mechanisms—conduction and convection. Typically, a reaction vessel is heated externally using an oil bath or heating mantle. Heat is first transferred through the vessel walls (conduction) and then distributed throughout the reaction mixture via the bulk movement of the solvent (convection).

This method is characterized by several inherent limitations:

-

Slow and Inefficient Heating: The process is slow, as the entire apparatus must be heated before the reaction mixture reaches the target temperature.[4]

-

Temperature Gradients: A significant temperature gradient often exists between the vessel walls and the center of the mixture, which can lead to localized overheating, decomposition of thermally sensitive molecules, and the formation of unwanted side products.[5]

-

Extended Reaction Times: The combination of slow heating and non-uniform temperature distribution often necessitates long reaction times, ranging from several hours to days.[4][6]

Microwave-Assisted Organic Synthesis (MAOS): A Modern Paradigm

Microwave-assisted synthesis utilizes microwave radiation, a form of electromagnetic energy, to heat the reaction mixture directly.[7] The heating occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reactants, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, uniform heat throughout the sample.[8]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in response to the oscillating electric field. This rapid movement causes collisions, which generate heat.[9]

This "in-core" volumetric heating is fundamentally different from external heating and offers dramatic advantages.[6] It results in rapid, uniform temperature elevation, which significantly accelerates reaction rates while minimizing the formation of byproducts.[8][10] Dedicated microwave reactors allow for precise control over temperature and pressure in sealed vessels, enabling reactions to be performed safely at temperatures far above the solvent's atmospheric boiling point.[6]

General Synthetic Pathway for 3-Amino-Quinazolinones

The most common route to 3-amino-quinazolinones begins with anthranilic acid. The synthesis typically proceeds in two key steps:

-

Formation of a Benzoxazinone Intermediate: Anthranilic acid is first reacted with an acylating agent, such as acetic anhydride or a substituted benzoyl chloride, to form a 2-substituted-4H-3,1-benzoxazin-4-one.[3]

-

Ring Transformation with Hydrazine: The benzoxazinone intermediate is then treated with hydrazine hydrate. The hydrazine acts as a nucleophile, attacking the carbonyl group, leading to the opening of the oxazinone ring and subsequent cyclization to form the stable 3-amino-quinazolinone ring system.[1][3]

Caption: General reaction scheme for the synthesis of 3-amino-quinazolinones.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, we present detailed protocols for the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one , adapted from established procedures.[1]

Part A: Synthesis of the Intermediate, 2-(2-chlorophenyl)-4H-benzo[d][7][12]oxazin-4-one

-

Dissolve anthranilic acid (10 mmol) in pyridine (20 mL) in a flask placed in an ice bath (0°C).

-

Slowly add 2-chlorobenzoyl chloride (11 mmol) to the solution with constant stirring.

-

Allow the reaction mixture to stir for 30 minutes at room temperature.

-

Treat the resulting semi-solid mass with a 10% sodium bicarbonate solution until effervescence ceases.

-

Filter the solid product, wash thoroughly with water to remove impurities, and dry.

Part B: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

Conventional Reflux Method [1]

-

Dissolve the benzoxazinone intermediate from Part A (5 mmol) in pyridine (10 mL).

-

Add a solution of hydrazine hydrate (10 mmol) in pyridine (5 mL) dropwise with stirring.

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 115°C for 10 hours .

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-cold water containing a few drops of HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from dilute ethanol to obtain the pure compound.

Microwave-Assisted Method [1]

-

In a dedicated microwave reaction vial, dissolve the benzoxazinone intermediate from Part A (5 mmol) in pyridine (10 mL).

-

Add a solution of hydrazine hydrate (10 mmol) in pyridine (5 mL) dropwise with stirring.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 800 W for 5 minutes .

-

After irradiation, cool the vial to room temperature.

-

Pour the reaction mixture into ice-cold water containing a few drops of HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from dilute ethanol to obtain the pure compound.

Visualizing the Process: A Comparative Workflow

The following diagram illustrates the stark contrast in the experimental workflow and time commitment between the two methods.

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

Data-Driven Performance Comparison

The advantages of microwave-assisted synthesis are most evident when comparing quantitative performance metrics. The data below is compiled from studies directly comparing the two methods for the synthesis of 3-amino-quinazolinones.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of MAOS |

| Reaction Time | Hours to Days (e.g., 10 hours[1]) | Minutes (e.g., 4-20 minutes[11][12]) | Dramatic time reduction |

| Product Yield (%) | Good (e.g., 79%[1]) | Excellent (e.g., 81-87%[1][11]) | Higher product conversion |

| Energy Usage | High (prolonged heating of bath & apparatus) | Low (direct, rapid heating of reactants) | Increased energy efficiency[5] |

| Purity & Side Products | Higher potential for side products[4] | Cleaner reaction profiles, fewer byproducts[10] | Simplified purification |

| Reproducibility | Variable due to thermal gradients | High due to uniform heating & precise control[13] | More reliable results |

In-Depth Analysis: The Scientific Rationale

Expertise & Experience: Explaining the "Why"

The dramatic rate acceleration observed in microwave synthesis is a direct consequence of its unique heating mechanism.[8] Unlike conventional heating, which is limited by the thermal conductivity of the materials, microwaves transfer energy directly to the polar molecules in the reaction. This results in a rapid and uniform increase in the bulk temperature, allowing the reaction to reach and sustain its optimal thermal conditions almost instantaneously.[5] This rapid "superheating" of the solvent in a sealed vessel can drive reactions to completion in a fraction of the time required for traditional reflux.[6]

Furthermore, the uniform heating profile minimizes the occurrence of "hot spots" common at the walls of conventionally heated flasks. These hot spots often lead to the thermal degradation of reactants or products and promote alternative reaction pathways, resulting in a less pure product mixture.[5] By heating the entire volume of the mixture simultaneously, microwave synthesis provides a "cleaner" thermal process, often leading to higher purity and simplifying downstream purification efforts.[13]

Trustworthiness: A Self-Validating and Greener System

The protocols for microwave synthesis are inherently more robust and reproducible.[13] Modern microwave reactors provide precise, real-time control and monitoring of temperature and pressure, ensuring that identical conditions can be replicated consistently. This level of control is difficult to achieve with a conventional oil bath setup, where temperature fluctuations are common.

From an environmental and safety perspective, MAOS aligns strongly with the principles of Green Chemistry.[8][9]

-

Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis significantly reduces energy consumption.[5]

-

Reduced Solvent Use: The high efficiency of microwave heating can reduce the need for large volumes of solvent. Many reactions can even be performed under solvent-free conditions, where the reactants are adsorbed onto a solid support.[9]

-

Waste Reduction: Higher yields and cleaner reaction profiles mean less starting material is wasted and fewer impurities need to be removed during purification, thus reducing solvent waste from chromatography.[8]

Conclusion and Recommendations

The evidence overwhelmingly demonstrates that microwave-assisted synthesis is a superior methodology for the preparation of 3-amino-quinazolinones compared to conventional heating. It offers unparalleled advantages in terms of reaction speed, product yield, purity, and energy efficiency.[4][10] The dramatic reduction in reaction time—from many hours to mere minutes—can revolutionize laboratory workflow, accelerating discovery and development timelines.

For laboratories engaged in high-throughput synthesis, methods development, or the creation of compound libraries, the adoption of a dedicated microwave reactor is a highly recommended investment. While conventional heating remains a viable and accessible technique, particularly for large-scale synthesis where microwave penetration depth can be a limitation, microwave-assisted synthesis should be considered the gold standard for rapid, efficient, and green synthesis at the laboratory scale.

References

-

Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

-

Gore, M. et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

-

Gholve, S. & Giram, P. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. ResearchGate. Available at: [Link]

-

Papanastasiou, I. et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI. Available at: [Link]

-

Niraimathi, V. et al. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals. Available at: [Link]

-

Rana, K. et al. (2013). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC. Available at: [Link]

-

Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-... (2023). Ingenta Connect. Available at: [Link]

-

Gholve, S. & Giram, P. (2020). Comparative study of conventional and microwave assisted synthesis of some organic reactions. R Discovery. Available at: [Link]

-

Kégl, T. et al. (2016). Comparison of Conventional and Microwave Heating for Evaluation of Microwave Effects. Australian Journal of Chemistry. Available at: [Link]

-

(PDF) Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). (2023). ResearchGate. Available at: [Link]

-

Muchlashi, H. & Sari, P. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. E-Journal UIN Malang. Available at: [Link]

-

Iqbal, M. et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PMC. Available at: [Link]

-

Peet, N. et al. (n.d.). Synthesis of 3-amino-4(3H)-quinazolinones from N-(2-carbomethoxyphenyl)imidate esters. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). Taylor & Francis Online. Available at: [Link]

-

Al-Obaid, A. et al. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). (n.d.). Iraqi National Journal of Chemistry. Available at: [Link]

-

El-Sayed, N. et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. Available at: [Link]

-

Abuel-Enein, H. et al. (1975). Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds. PubMed. Available at: [Link]

-

Methodologies for the synthesis of quinazolinones. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]

- 2. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

- 4. asianjpr.com [asianjpr.com]

- 5. Microwaves as an Energy Transfer Method in Chemical Processes [mwcc.jp]

- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajchem-a.com [ajchem-a.com]

Safety Operating Guide

3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one proper disposal procedures

This guide outlines the critical safety and disposal protocols for 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one .

As a Senior Application Scientist, I must emphasize that while this specific isomer is often used in research (frequently as a precursor or analogue in GABAergic signaling studies), its fluorine substituent and quinazolinone core dictate a strict "Halogenated Toxic Waste" disposal pathway. You cannot treat this merely as generic organic waste; the fluorine atom requires high-temperature incineration with acid-gas scrubbing to prevent the release of hydrogen fluoride (HF) gas.

Part 1: Immediate Safety & Hazard Identification

Before handling waste, you must understand the physicochemical drivers of the disposal logic.[1]

| Property | Value/Description | Disposal Implication |

| Chemical Class | Fluorinated Quinazolinone | DO NOT mix with oxidizers or strong acids.[2][3][4] |

| Hazard Classification | Irritant (H315, H319, H335) | Respiratory protection is mandatory during disposal to prevent dust inhalation. |

| Toxicity Profile | Potentially Bioactive (Sedative-like) | Treat as P-List (Acutely Toxic) proxy for safety, even if not explicitly listed. |

| Elemental Concern | Fluorine (F) | MANDATORY SEGREGATION. Must enter the "Halogenated" waste stream. |

Critical Warning: Do not attempt to deactivate this compound via benchtop oxidation (e.g., bleach or peroxide). Quinazolinone rings are chemically stable; attempted oxidation may generate toxic, unpredictable byproducts rather than inert waste.

Part 2: Waste Stream Segregation (The "How")

Effective disposal relies on the "Cradle-to-Grave" tracking of the fluorine atom. Use the following decision logic to segregate the waste correctly.

Visual Workflow: Disposal Decision Tree

Caption: Decision matrix for segregating fluorinated quinazolinone waste. Note that high concentrations in non-halogenated solvents must still move to the Halogenated stream to prevent equipment corrosion at disposal facilities.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired powder, weighing boats, contaminated gloves, and paper towels.

-

Containment:

-

Place the solid waste into a clear, 6-mil polyethylene bag.

-

Self-Validation: If the waste is a fine powder, dampen a paper towel with water and place it inside the bag before sealing to prevent "puffing" of dust when the bag is compressed.

-

-

Secondary Containment:

-

Place the first bag into a second, identical bag (Double-Bagging).

-

Seal with chemically resistant tape (e.g., vinyl or duct tape).

-

-

Labeling:

-

Storage:

-

Store in the Solid Hazardous Waste drum/pail. Do not place in regular trash or biohazard bins.

-

Protocol B: Liquid Waste (Stock Solutions & Reaction Mixtures)

Applicability: HPLC waste, reaction mother liquors.

-

Solvent Compatibility Check:

-

If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated waste carboy.

-

If the solvent is Methanol, DMSO, or Acetone :

-

High Concentration (>1%): Dispose of in the Halogenated carboy. (The fluorine content of the solute is high enough to require halogen-specific treatment).

-

Trace/Wash (<1%): Dispose of in the Non-Halogenated carboy.

-

-

-

Transfer:

-

Use a funnel to prevent spills.

-

Leave at least 10% headspace in the container to allow for thermal expansion.

-

-

Labeling:

-

List the solvent percentages (e.g., "99% DMSO").

-